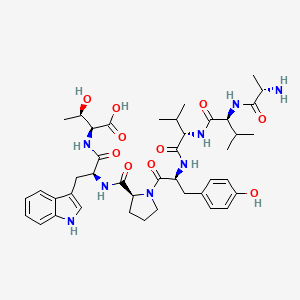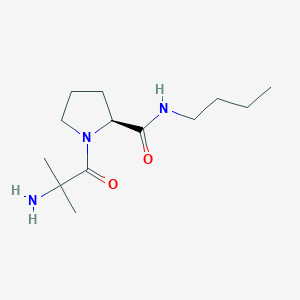![molecular formula C24H32O3 B10846704 6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol](/img/structure/B10846704.png)
6,6-Dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AM-4768 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its interaction with specific molecular targets, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM-4768 involves several steps, typically starting with the preparation of key intermediates. One common method involves the use of arylboronic acids or boronates, which are synthesized through electrophilic borylation of aryl Grignard reagents prepared from arylbromides . The reaction conditions often include the use of non-protonic solvents like dimethyl sulfoxide and bases such as potassium tert-butoxide at moderate temperatures .
Industrial Production Methods
Industrial production of AM-4768 may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the synthesis of various compounds with high throughput and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
AM-4768 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
AM-4768 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various synthetic reactions to create new compounds.
Biology: Studied for its interaction with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of AM-4768 involves its interaction with specific molecular targets, such as cannabinoid receptor 1 (CB1) . This interaction modulates various signaling pathways, leading to its observed effects. The compound’s ability to bind to these targets and influence their activity is key to its potential therapeutic applications .
Comparison with Similar Compounds
AM-4768 can be compared with other similar compounds, such as those that also target cannabinoid receptors. Some similar compounds include:
AM-251: Another cannabinoid receptor antagonist.
SR141716A: Known for its selective antagonism of cannabinoid receptor 1.
LY320135: A selective cannabinoid receptor 1 antagonist.
What sets AM-4768 apart is its unique binding affinity and specificity for cannabinoid receptor 1, which may result in different pharmacological profiles and potential therapeutic benefits .
Properties
Molecular Formula |
C24H32O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromene-1,9-diol |
InChI |
InChI=1S/C24H32O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h10-11,13-15,25-26H,6-9,12H2,1-5H3 |
InChI Key |
UNSSGNVPLKLAPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[[2-[[2-[[2-[[2-[2-[3-[3-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]propanoylamino]propanoylamino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846642.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10846650.png)
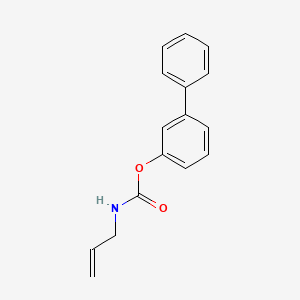
![(2E,4E,6Z)-7-[2-hexoxy-3,5-di(propan-2-yl)phenyl]-3-methylocta-2,4,6-trienoic acid](/img/structure/B10846652.png)
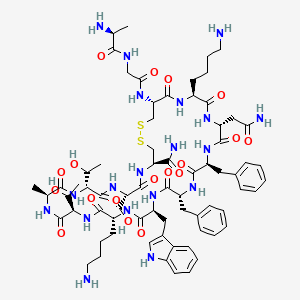

![2'-Deoxy-5'-O-[(R)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]guanosine](/img/structure/B10846689.png)
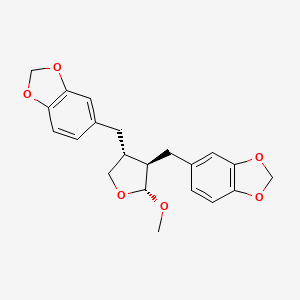

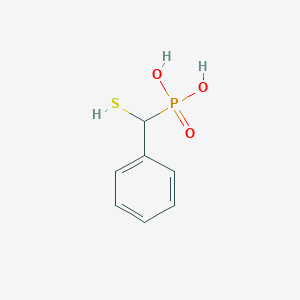
![2'-Deoxy-5'-O-[(S)-Hydroxy{[(S)-Hydroxy(Phosphonooxy)phosphoryl]methyl}phosphoryl]adenosine](/img/structure/B10846707.png)
![9-Methoxy-6,6-dimethyl-3-(2-methyloctan-2-yl)benzo[c]chromen-1-ol](/img/structure/B10846714.png)
